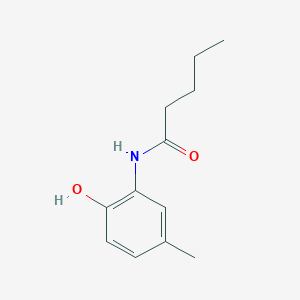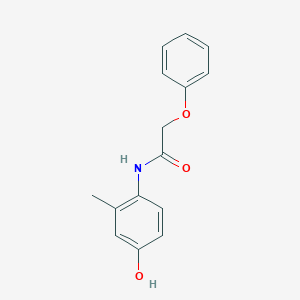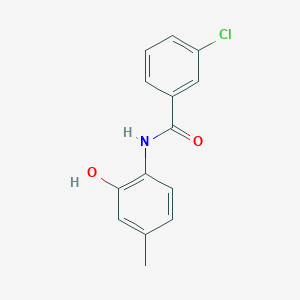
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. It is one of the most commonly used over-the-counter drugs worldwide, and its efficacy and safety have been extensively studied.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide works by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. It does this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing the production of prostaglandins, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide reduces pain and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and fever, as well as to have anti-inflammatory properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has a number of advantages for use in lab experiments. It is readily available and inexpensive, and its mechanism of action is well understood. However, it also has some limitations. It has a relatively short half-life, which may make it difficult to use in long-term experiments. It is also metabolized by the liver, which may complicate the interpretation of results in experiments involving liver function.
Orientations Futures
There are a number of future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. One area of research is the development of new analogs with improved efficacy and safety profiles. Another area of research is the study of the effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide on various physiological and biochemical processes, including inflammation, oxidative stress, and liver function. Finally, there is a need for further research on the long-term effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, particularly in populations at risk for liver disease.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a multi-step process that involves the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol, which is then further reacted with methyl iodide to form N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat mild to moderate pain and fever in both adults and children. In addition to its clinical applications, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has also been used in scientific research to study various physiological and biochemical processes.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-6-8(3)4-5-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
Clé InChI |
WPFYTIRJLCMYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)

![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)

![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)